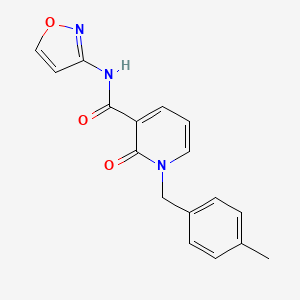![molecular formula C15H10ClN3OS B2674549 N-{[2,4'-bipyridine]-5-yl}-5-chlorothiophene-2-carboxamide CAS No. 2097860-07-4](/img/structure/B2674549.png)
N-{[2,4'-bipyridine]-5-yl}-5-chlorothiophene-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-{[2,4’-bipyridine]-5-yl}-5-chlorothiophene-2-carboxamide” is a complex organic compound. The compound contains a bipyridine moiety, which is a family of organic compounds with the formula (C5H4N)2, consisting of two pyridyl (C5H4N) rings . Bipyridines are colorless solids, soluble in organic solvents, and slightly soluble in water .
Molecular Structure Analysis
Bipyridines have six possible regioisomers, including 2,2′-bipyridine, 2,3′-bipyridine, 2,4′-bipyridine, 3,3′-bipyridine, 3,4′-bipyridine, and 4,4′-bipyridine . The specific molecular structure of “N-{[2,4’-bipyridine]-5-yl}-5-chlorothiophene-2-carboxamide” is not found in the search results.Wissenschaftliche Forschungsanwendungen
Non-linear Optical (NLO) Properties and Anticancer Activity
Research on similar bipyridine-carboxamide compounds, such as 6-amino-5-cyano-2-oxo-N-(pyridin-2-yl)-4-(p-tolyl)-2H-[1,2'-bipyridine]-3-carboxamide, has demonstrated their potential in non-linear optical (NLO) applications and anticancer activity. These compounds were synthesized through a water-mediated synthesis and characterized using various techniques. Computational and molecular docking studies revealed that they exhibit remarkable interactions near the colchicines binding site of tubulin, which may contribute to the inhibition of tubulin polymerization and exhibit anticancer properties (Jayarajan et al., 2019).
Photophysical Properties and Redox Behavior
The synthesis of cyclometalated complexes of iridium(III) with functionalized 2,2‘-bipyridines has been explored for their unique photophysical properties and redox behavior. Such studies provide insights into the applications of bipyridine derivatives in creating luminescent materials with potential uses in light-emitting devices and sensors. These complexes exhibit luminescence from 3MLCT levels, highlighting their utility in photophysical applications (Neve et al., 1999).
Pharmaceutical Co-crystals
The development of pharmaceutical co-crystals using bipyridine N,N'-dioxide and carboxamide-pyridine N-oxide heterosynthons has shown promising results in crystal engineering. This approach has been utilized to synthesize co-crystals of barbiturate drugs, demonstrating the potential of bipyridine derivatives in enhancing the properties of pharmaceutical compounds (Reddy et al., 2006).
Dye-Sensitized Solar Cells
In the field of renewable energy, bipyridine derivatives have been employed as anchoring ligands in dye-sensitized solar cells. A novel ligand and its Ru(II) complex demonstrated a significant increase in solar-to-electricity conversion efficiency. This highlights the role of such compounds in improving the performance of thin-film photovoltaic devices, offering a path towards more efficient solar energy conversion (Mishra et al., 2009).
Safety and Hazards
While the specific safety data sheet for “N-{[2,4’-bipyridine]-5-yl}-5-chlorothiophene-2-carboxamide” is not found in the search results, general safety measures for handling bipyridines include wearing personal protective equipment/face protection, avoiding dust formation, using only under a chemical fume hood, not breathing (dust, vapor, mist, gas), and not ingesting .
Eigenschaften
IUPAC Name |
5-chloro-N-(6-pyridin-4-ylpyridin-3-yl)thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10ClN3OS/c16-14-4-3-13(21-14)15(20)19-11-1-2-12(18-9-11)10-5-7-17-8-6-10/h1-9H,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVNGBVXKGSNGCG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1NC(=O)C2=CC=C(S2)Cl)C3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10ClN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![1,8-Dioxa-3-azaspiro[4.5]decan-2-one](/img/structure/B2674466.png)
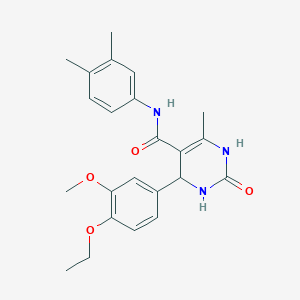
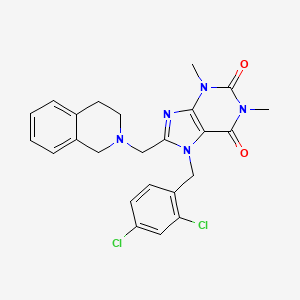
![5-Chloro-2-[3-[(2-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]pyrimidine](/img/structure/B2674470.png)
![N-cyclohexyl-2-((5-oxo-4-phenethyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio)acetamide](/img/structure/B2674472.png)
![5-propyl-2-[3-(1H-pyrrol-1-yl)-2-thienyl]pyrazolo[1,5-a]pyrimidin-7-ol](/img/structure/B2674475.png)
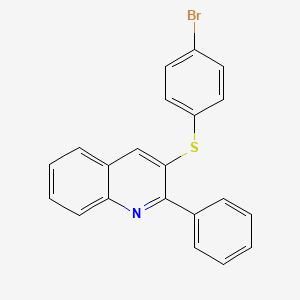
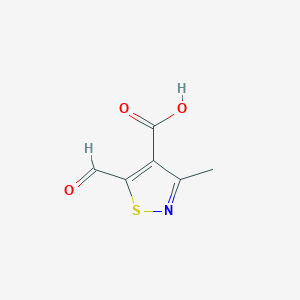


![9-ethyl-5,7-dimethyl-3-(p-tolyl)-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione](/img/structure/B2674483.png)

![N-[2-[1-(2,3-Dihydro-1,4-benzodioxin-6-yl)propylamino]-2-oxoethyl]-N-methylprop-2-enamide](/img/structure/B2674485.png)
